10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one, commonly known as Androsta-4,16-dien-3-one or Androstadienone, is a 16-androstene class endogenous steroid [1]. In procurement and industrial applications, it is primarily sourced as a high-purity (≥96-99% HPLC) solid powder with a melting point of 131.5–133.5 °C and an exceptionally low vapor pressure of 2.22 × 10⁻⁵ mm Hg . Unlike generic steroidal bulk materials, this specific compound is highly valued as a precise biochemical standard for neuroendocrine research, a targeted precursor for downstream 5α-reduced androstene synthesis, and an active modifier in advanced fragrance formulations [2]. Its stable crystalline form and solubility profile in carrier oils, such as jojoba and fractionated coconut oil, make it highly processable for both laboratory assays and commercial cosmetic manufacturing [3].
Substituting Androstadienone with upstream precursors (like progesterone or pregnenolone), closely related analogs (such as androstenone), or plant-derived botanical musks fundamentally compromises both synthesis pathways and application efficacy [1]. In enzymatic studies, replacing Androstadienone with progesterone introduces rate-limiting cytochrome P-450 C21 side-chain cleavage steps, resulting in mixed yields of 17α-hydroxyprogesterone alongside the target 16-androstenes [2]. In behavioral research and fragrance formulation, utilizing the 5α-reduced analog androstenone introduces aggressive, highly polarizing olfactory off-notes (often perceived as urinous), whereas Androstadienone provides targeted physiological effects without disrupting the primary scent profile[3]. Furthermore, generic 'botanical pheromones' fail to activate the specific electrophysiological pathways in the human olfactory epithelium that are explicitly triggered by the exact molecular structure of Androstadienone [4].
When synthesizing downstream 16-androstene metabolites in tissue homogenates, utilizing Androstadienone as the direct substrate isolates the 5α-reductase pathway, yielding specific downstream products (such as 5α-androst-16-en-3-one) without the interference of upstream cleavage enzymes [1]. Assays starting from upstream precursors like progesterone require complex cytochrome P-450 interactions and yield a heterogeneous mixture including 17α-hydroxyprogesterone[2]. By procuring Androstadienone, laboratories achieve a targeted, single-step reduction pathway.
| Evidence Dimension | Pathway specificity and intermediate yield |
| Target Compound Data | Direct conversion to 5α-androst-16-en-3-one via 5α-reductase (isolates downstream pathway) |
| Comparator Or Baseline | Progesterone (yields mixed 17α-hydroxyprogesterone and androstadienone via P-450 cleavage) |
| Quantified Difference | Eliminates the multi-enzyme P-450 C21 side-chain cleavage requirement |
| Conditions | In vitro tissue homogenate metabolic assays |
Procuring this exact intermediate allows researchers to isolate and quantify 5α-reductase activity without confounding variables from upstream steroidogenic enzymes.
For commercial fragrance and behavioral applications, the physical stability of the active compound is paramount. High-purity Androstadienone (≥96%) exhibits a high melting point (131.5–133.5 °C) and a strictly quantified low vapor pressure of 2.22 × 10⁻⁵ mm Hg at room temperature . In contrast, crude biological extracts or highly volatile synthetic additives suffer from erratic evaporation rates and rapid thermal degradation. The predictable volatility of Androstadienone allows it to be stably integrated into carrier matrices like jojoba or fractionated coconut oil at precise concentrations (e.g., 10-15 ppm) for sustained release over several hours [1].
| Evidence Dimension | Vapor pressure and sustained release capability |
| Target Compound Data | 2.22 × 10⁻⁵ mm Hg (highly stable, predictable slow release) |
| Comparator Or Baseline | Crude steroidal extracts (erratic, variable volatilization) |
| Quantified Difference | Ensures consistent ppm-level dosing over extended wear/exposure times |
| Conditions | Room temperature formulation in lipid carrier oils |
Predictable, low volatility is essential for manufacturers requiring long-lasting, stable release profiles in solid perfumes and controlled behavioral test chambers.
In electrophysiological and behavioral assays, the exact molecular structure of Androstadienone is required to trigger specific human physiological responses. Studies demonstrate that formulations containing 0.3–0.7% synthetic Androstadienone induce statistically significant neuroendocrine shifts, such as targeted cortisol reduction and altered electrophysiological potentials in the olfactory epithelium [1]. Conversely, generic plant-derived botanical steroidal analogues or non-homologous musks exhibit 0% activity on these specific human receptor pathways [2].
| Evidence Dimension | Electrophysiological response and cortisol modulation |
| Target Compound Data | Significant receptor activation and measurable cortisol reduction at 0.3–0.7% concentration |
| Comparator Or Baseline | Botanical steroidal analogues (0% homologous receptor activation) |
| Quantified Difference | Absolute requirement of the 16-androstene structure for human bioactivity |
| Conditions | Controlled human olfactory exposure and electrophysiological monitoring |
Buyers conducting clinical behavioral research or formulating evidence-backed commercial products must procure the human-identical steroid, as botanical substitutes are biologically inert in this context.
When selecting a 16-androstene for commercial fragrance modification, Androstadienone is prioritized over its 5α-reduced counterpart, Androstenone. While both are endogenous steroids, Androstenone possesses a highly aggressive, polarizing odor profile often characterized as urinous or strongly musky, which can easily overpower delicate top notes [1]. High-purity Androstadienone provides the desired behavioral modifying effects while maintaining a much subtler intrinsic scent profile, allowing it to be seamlessly blended with traditional fragrance notes without olfactory disruption [2].
| Evidence Dimension | Olfactory compatibility and odor aggressiveness |
| Target Compound Data | Subtle intrinsic odor, compatible with delicate fragrance profiles |
| Comparator Or Baseline | Androstenone (highly aggressive, polarizing urinous/musky notes) |
| Quantified Difference | Allows for higher effective dosing (up to 15 ppm) without ruining the primary scent profile |
| Conditions | Sensory evaluation in commercial fragrance matrices |
Formulators must choose Androstadienone to achieve functional cosmetic claims without destroying the consumer-facing aromatic appeal of the final product.
Due to its position as a direct intermediate in the 16-androstene pathway, high-purity Androstadienone is the highly specific substrate for in vitro metabolic assays evaluating 5α-reductase activity. Procuring this specific compound allows researchers to bypass upstream cytochrome P-450 cleavage steps, ensuring precise quantification of downstream metabolites like 3α- and 3β-androstenols [1].
Leveraging its low vapor pressure (2.22 × 10⁻⁵ mm Hg) and subtle intrinsic odor profile, Androstadienone is highly suitable for integration into commercial perfumes and solid deodorants. It can be stably dissolved in carrier matrices such as jojoba or fractionated coconut oil at 10–15 ppm, providing sustained release and functional behavioral claims without overpowering the primary fragrance notes [2].
In clinical studies measuring human physiological responses—such as cortisol modulation, skin conductance, and electrophysiological potentials in the olfactory epithelium—synthetic Androstadienone serves as a highly reproducible, human-identical stimulus. Its ≥96% purity ensures that experimental data is not confounded by the variable concentrations and erratic volatility found in crude biological extracts[3].